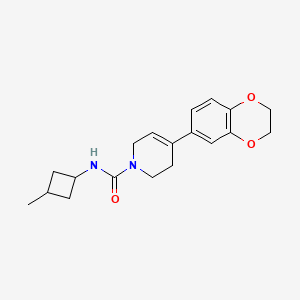![molecular formula C14H21N3O3 B6762222 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-N-spiro[2.5]octan-2-ylacetamide](/img/structure/B6762222.png)
2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-N-spiro[2.5]octan-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-N-spiro[25]octan-2-ylacetamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-N-spiro[2.5]octan-2-ylacetamide typically involves the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated synthesis platforms could be considered to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-N-spiro[2.5]octan-2-ylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical and physical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions can produce more reduced forms of the compound
Scientific Research Applications
2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-N-spiro[2.5]octan-2-ylacetamide has several scientific research applications:
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the functions of specific biomolecules or pathways.
Mechanism of Action
The mechanism of action of 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-N-spiro[2.5]octan-2-ylacetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The 1,2,4-oxadiazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-N-spiro[2.5]octan-2-ylacetamide is unique due to its specific structural features, such as the spiro[2.5]octane moiety and the 1,2,4-oxadiazole ring. These features confer distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-N-spiro[2.5]octan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-10-15-13(20-17-10)9-19-8-12(18)16-11-7-14(11)5-3-2-4-6-14/h11H,2-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKWLQSFRRMEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)COCC(=O)NC2CC23CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2,6-Dioxaspiro[4.5]decan-9-ylamino)methyl]thiophene-3-carbonitrile](/img/structure/B6762140.png)
![[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(2-methyloxolan-3-yl)methanone](/img/structure/B6762145.png)
![1-[3-(Azepan-1-yl)-3-oxopropyl]-3-spiro[2.5]octan-2-ylurea](/img/structure/B6762148.png)
![N-cyclopentyl-N-[(2,5-difluorophenyl)methyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide](/img/structure/B6762155.png)
![N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide](/img/structure/B6762166.png)
![1-[(1-Cyclopentylpyrazol-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea](/img/structure/B6762168.png)
![1-[2-(2-Cyclopropylpyrimidin-5-yl)ethyl]-3-spiro[2.5]octan-2-ylurea](/img/structure/B6762188.png)

![N-[(5-methyl-1,3-oxazol-4-yl)methyl]-2-phenylmorpholine-4-carboxamide](/img/structure/B6762203.png)
![2-[1-(methylsulfonylmethyl)cyclopropyl]-N-spiro[2.5]octan-2-ylacetamide](/img/structure/B6762215.png)
![3-pyridin-2-yl-N-spiro[2.5]octan-2-yl-1,2-oxazole-5-carboxamide](/img/structure/B6762217.png)
![N-spiro[2.5]octan-2-yl-1H-indazole-3-carboxamide](/img/structure/B6762245.png)
![3-methyl-5-[2-(piperidine-1-carbonyl)-6-azaspiro[2.5]octane-6-carbonyl]-1H-benzimidazol-2-one](/img/structure/B6762246.png)
![Imidazo[1,2-a]pyridin-2-yl-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6762251.png)
